

Application Notes and Protocols for PF-232798 in Cell Culture

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Compound of Interest

Compound Name: PF-232798

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Introduction

PF-232798 is a second-generation, orally bioavailable, small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2][3] As an allosteric inhibitor, **PF-232798** binds to a transmembrane pocket of the CCR5 receptor, thereby preventing the interaction between the receptor and the HIV-1 envelope glycoprotein gp120.[1][3][4] This mechanism effectively blocks the entry of CCR5-tropic HIV-1 into host cells.[3][4] **PF-232798** has demonstrated potent anti-HIV-1 activity and has been evaluated in clinical trials.[1][5][6] These application notes provide detailed protocols for utilizing **PF-232798** in cell culture-based assays to study its antiviral efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize the key in vitro pharmacological data for **PF-232798**.

Table 1: In Vitro Antiviral Activity of **PF-232798**

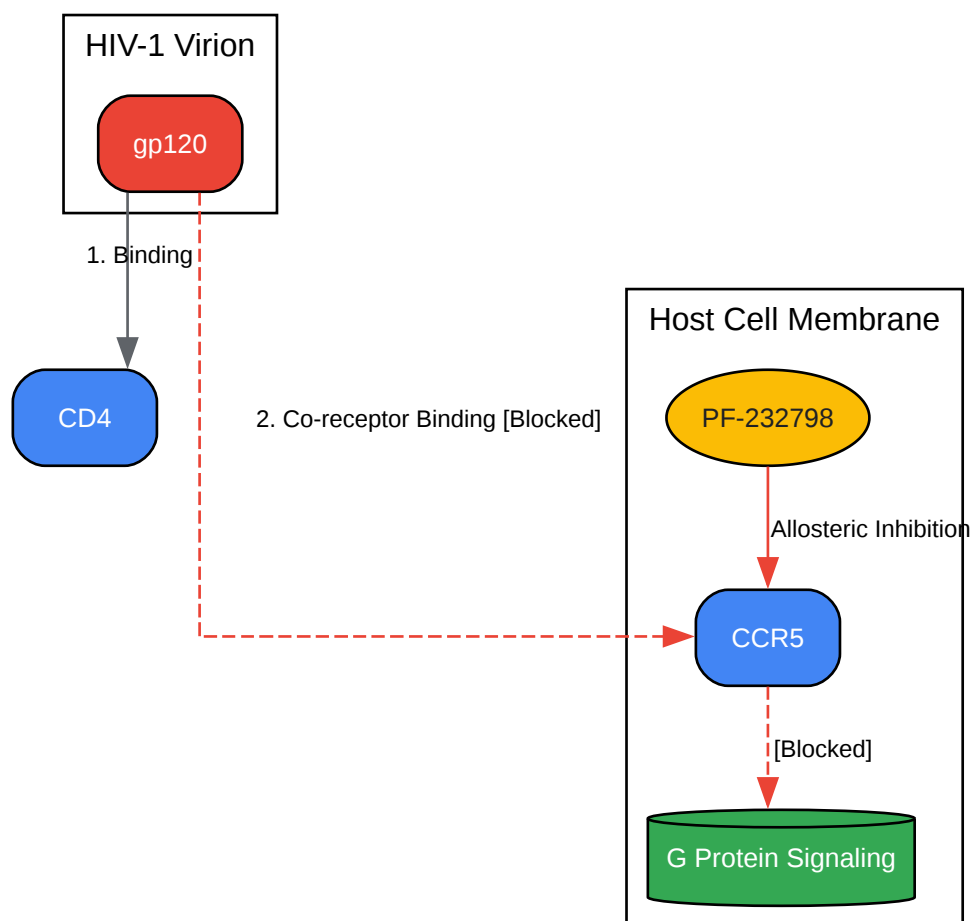
Assay Type	Cell Line/System	Virus Strain	Parameter	Value (nM)	Confidence Interval (95%)
Antiviral Activity	Peripheral Blood Lymphocytes (PBL)	HIV-1 BaL	EC90	2.0	1.5 to 2.6
Anti-HIV Activity	Not Specified	HIV-1 Ba-L	IC50	2.0	Not Reported

Table 2: Receptor Binding and Safety Profile of **PF-232798**

Assay Type	Target	Parameter	Value (nM)	Notes
Binding Affinity	CCR5	Ki	0.5	Compared to Maraviroc (Ki = 3 nM)
hERG Channel Assay	hERG	IC50	12,000	Indicates modest hERG channel inhibition[3]

Signaling Pathway

The mechanism of action of **PF-232798** involves the allosteric inhibition of the CCR5 receptor, which is a G protein-coupled receptor (GPCR). This blockade prevents the conformational changes in gp120 and the subsequent fusion of the viral and cellular membranes, thus inhibiting viral entry.



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Caption: HIV-1 entry pathway and the inhibitory action of **PF-232798**.

Experimental Protocols

The following are generalized protocols for assessing the in vitro activity of **PF-232798**. Specific parameters may require optimization depending on the cell line and virus strain used.

Protocol 1: In Vitro Antiviral Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to determine the 50% effective concentration (EC₅₀) of **PF-232798** against HIV-1 replication in primary human PBMCs.

Materials:

- **PF-232798**
- HIV-1 stock (e.g., Ba-L strain)
- Ficoll-Paque PLUS
- Human PBMCs
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin (Pen-Strep)
- Phytohemagglutinin (PHA)
- Interleukin-2 (IL-2)
- 96-well cell culture plates
- p24 antigen ELISA kit

Procedure:

- Isolation and Stimulation of PBMCs:
 - Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation.
 - Wash the isolated cells with PBS and resuspend in RPMI 1640 supplemented with 10% FBS, 1% Pen-Strep, and 5 µg/mL PHA.
 - Incubate for 48-72 hours to stimulate T-cell proliferation.
 - After stimulation, wash the cells and resuspend in culture medium (RPMI 1640, 10% FBS, 1% Pen-Strep) containing 20 U/mL IL-2.
- Drug Preparation:
 - Prepare a stock solution of **PF-232798** in DMSO.

- Perform serial dilutions of **PF-232798** in culture medium to achieve the desired final concentrations.
- Infection and Treatment:
 - Seed the stimulated PBMCs in a 96-well plate at a density of 1×10^5 cells/well.
 - Add the serially diluted **PF-232798** to the wells.
 - Infect the cells with a pre-titered amount of HIV-1. Include a no-drug control (virus only) and a no-virus control (cells only).
 - Incubate the plate at 37°C in a 5% CO₂ incubator.
- Assay Readout:
 - After 7 days of incubation, collect the cell culture supernatant.
 - Measure the amount of HIV-1 p24 antigen in the supernatant using a p24 antigen ELISA kit according to the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage of viral inhibition for each drug concentration relative to the no-drug control.
 - Determine the EC₅₀ value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.



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Caption: Workflow for the in vitro antiviral activity assay.

Protocol 2: CCR5 Receptor Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (K_i) of **PF-232798** for the CCR5 receptor.

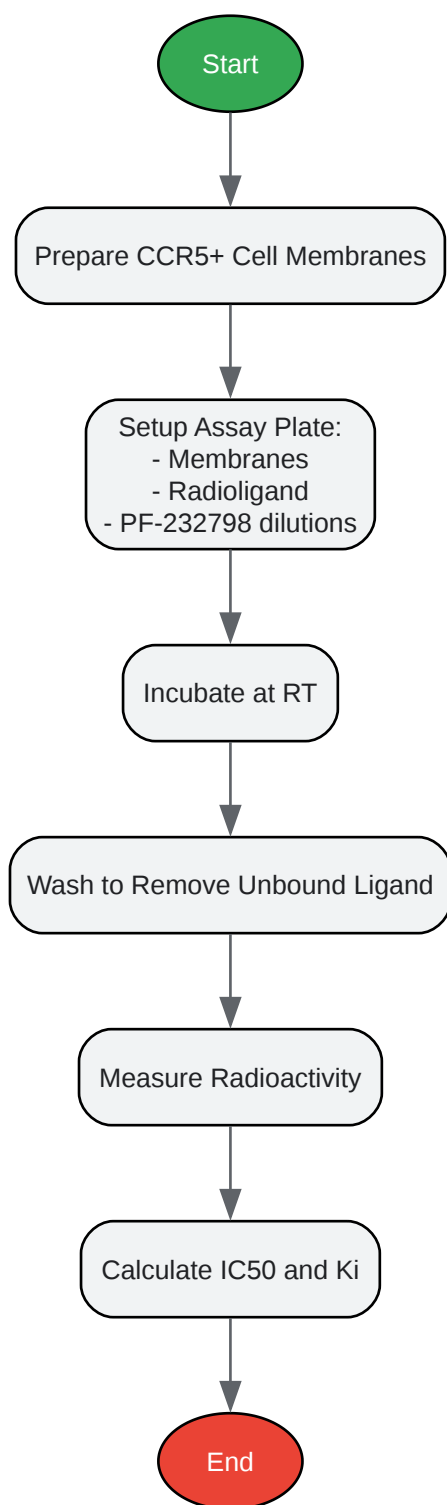
Materials:

- **PF-232798**
- Radiolabeled CCR5 ligand (e.g., [125I]-MIP-1 α)
- Cell line expressing high levels of CCR5 (e.g., CHO-CCR5 or HEK293-CCR5)
- Binding buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, and 0.5% BSA, pH 7.4)
- 96-well filter plates
- Scintillation counter

Procedure:

- Cell Preparation:
 - Culture the CCR5-expressing cells to confluency.
 - Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
 - Resuspend the membrane preparation in binding buffer.
- Competitive Binding:
 - In a 96-well filter plate, add the cell membrane preparation.
 - Add a fixed concentration of the radiolabeled ligand.
 - Add increasing concentrations of **PF-232798** (competitor). Include a control for total binding (no competitor) and non-specific binding (excess of a non-labeled CCR5 ligand).

- Incubate the plate at room temperature for 1-2 hours with gentle shaking.
- Washing and Detection:
 - Wash the wells with ice-cold binding buffer to remove unbound radioligand.
 - Dry the filter plate and add scintillation fluid to each well.
 - Measure the radioactivity in each well using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding at each concentration of **PF-232798**.
 - Determine the IC₅₀ value (concentration of **PF-232798** that inhibits 50% of the specific binding of the radioligand).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radiolabeled ligand and K_d is its dissociation constant.



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Caption: Workflow for the CCR5 receptor binding assay.

Disclaimer: These protocols are intended as a general guide. Researchers should consult relevant literature and optimize conditions for their specific experimental setup. All work with live HIV-1 must be conducted in a BSL-3 facility with appropriate safety precautions.

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